molecular formula C14H17N3OS2 B14949899 Benzothiazol-6-amine, 2-[2-oxo-2-(1-piperidyl)ethylthio]-

Benzothiazol-6-amine, 2-[2-oxo-2-(1-piperidyl)ethylthio]-

Cat. No.: B14949899
M. Wt: 307.4 g/mol
InChI Key: WQTDOPDHMJQIDD-UHFFFAOYSA-N
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Description

Benzothiazol-6-amine, 2-[2-oxo-2-(1-piperidyl)ethylthio]- is a compound belonging to the benzothiazole family, which is known for its diverse biological activities Benzothiazoles are bicyclic compounds containing both benzene and thiazole rings

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Benzothiazol-6-amine, 2-[2-oxo-2-(1-piperidyl)ethylthio]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into corresponding amines or thiols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the piperidyl or benzothiazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted benzothiazole derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of benzothiazol-6-amine, 2-[2-oxo-2-(1-piperidyl)ethylthio]- involves its interaction with various molecular targets. It can inhibit enzymes, interfere with DNA replication, and modulate signaling pathways. For example, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting specific proteins involved in cell survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzothiazol-6-amine, 2-[2-oxo-2-(1-piperidyl)ethylthio]- stands out due to its unique piperidyl group, which enhances its biological activity and specificity. This structural feature allows for better interaction with molecular targets, making it a promising candidate for drug development .

Properties

Molecular Formula

C14H17N3OS2

Molecular Weight

307.4 g/mol

IUPAC Name

2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-1-piperidin-1-ylethanone

InChI

InChI=1S/C14H17N3OS2/c15-10-4-5-11-12(8-10)20-14(16-11)19-9-13(18)17-6-2-1-3-7-17/h4-5,8H,1-3,6-7,9,15H2

InChI Key

WQTDOPDHMJQIDD-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)CSC2=NC3=C(S2)C=C(C=C3)N

Origin of Product

United States

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